3-(5-Methyl-2-phenyloxazol-4-yl)propanal
Description
3-(5-Methyl-2-phenyloxazol-4-yl)propanal is a heterocyclic aldehyde featuring an oxazole core substituted with a methyl group at position 5, a phenyl group at position 2, and a propanal side chain at position 2. Oxazole derivatives are of significant interest in organic chemistry due to their role as intermediates in the synthesis of pharmaceuticals, agrochemicals, and flavor compounds.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propanal |
InChI |
InChI=1S/C13H13NO2/c1-10-12(8-5-9-15)14-13(16-10)11-6-3-2-4-7-11/h2-4,6-7,9H,5,8H2,1H3 |
InChI Key |
NQCSGKLIXMYBNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-phenyloxazol-4-yl)propanal typically involves the cyclization of appropriate precursors under controlled conditions One common method is the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol, which is then subjected to cyclization with a suitable aldehyde to form the oxazole ring
Industrial Production Methods
Industrial production of 3-(5-Methyl-2-phenyloxazol-4-yl)propanal may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-2-phenyloxazol-4-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(5-Methyl-2-phenyloxazol-4-yl)propanoic acid.
Reduction: 3-(5-Methyl-2-phenyloxazol-4-yl)propanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-(5-Methyl-2-phenyloxazol-4-yl)propanal has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-2-phenyloxazol-4-yl)propanal involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Thiazoles and Thiophenes
Thiazoles and thiophenes, sulfur-containing heterocycles, share structural similarities with oxazoles. For example:
- 3-(Methylthio)propanal and 3-(Ethylthio)propanal (): These sulfur-containing aldehydes are critical flavor compounds in roasted foods. Unlike 3-(5-Methyl-2-phenyloxazol-4-yl)propanal, they lack aromatic substitution on the heterocycle but exhibit strong odor activity due to their thioether groups. For instance, 3-(methylthio)propanal has a high odor activity value (OAV) in peanuts and roasted coffee, contributing to "nutty" and "popcorn-like" aromas .
Reactivity and Adsorption Behavior
Propanal derivatives exhibit distinct adsorption properties depending on substituents.
Principal Component Analysis (PCA) Correlations
In coffee blends, 3-(ethylthio)propanal shows strong negative correlations in PCA (PC2), contrasting with propanal and 1-methylpyrrole, which dominate PC1 . This highlights how sulfur and nitrogen substituents alter volatile compound behavior. The phenyl and oxazole groups in 3-(5-Methyl-2-phenyloxazol-4-yl)propanal could similarly shift its PCA profile due to increased hydrophobicity and aromaticity.
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